3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine
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Overview
Description
3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine is an organic compound that features a pyridine ring substituted with a dimethylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine typically involves the reaction of pyridine-3-carbaldehyde with dimethylhydrazine under specific conditions. One common method is the condensation reaction, where the aldehyde group of pyridine-3-carbaldehyde reacts with dimethylhydrazine to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products
Oxidation: N-oxides of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic aromatic organic compound with a structure similar to benzene but with one nitrogen atom replacing one carbon atom.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine is unique due to the presence of the dimethylhydrazinylidene group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-methyl-N-[(E)-pyridin-3-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C8H11N3/c1-11(2)10-7-8-4-3-5-9-6-8/h3-7H,1-2H3/b10-7+ |
InChI Key |
NZYKDXOVAADJHS-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=CN=CC=C1 |
Canonical SMILES |
CN(C)N=CC1=CN=CC=C1 |
Origin of Product |
United States |
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